1-Amino-1H-imidazole-2(3H)-thione

Overview

Description

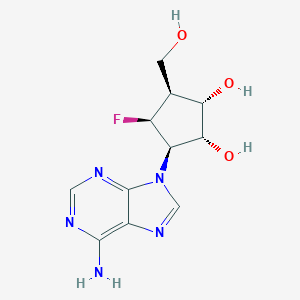

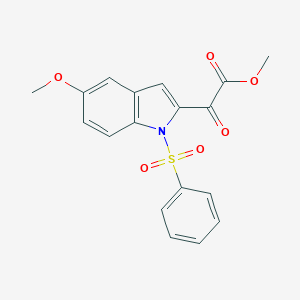

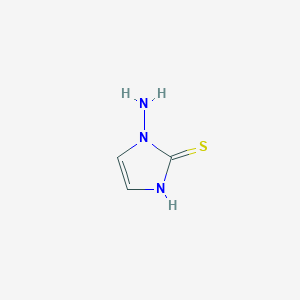

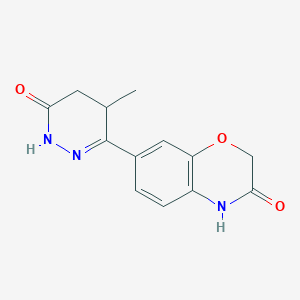

1-Amino-1H-imidazole-2(3H)-thione is a chemical compound with the molecular formula C3H5N3S . It is primarily used for research and development purposes .

Synthesis Analysis

The synthesis of 1-Amino-1H-imidazole-2(3H)-thione involves a novel approach that includes -halohydrazones whose azidation process followed by tandem Staudinger/aza-Wittig reaction with CS2 in a sequential MCR regioselectively leads to the target .Molecular Structure Analysis

The molecular structure of 1-Amino-1H-imidazole-2(3H)-thione consists of 3 carbon atoms, 5 hydrogen atoms, 3 nitrogen atoms, and 1 sulfur atom . The average mass of the molecule is 115.157 Da and the monoisotopic mass is 115.020416 Da .Physical And Chemical Properties Analysis

1-Amino-1H-imidazole-2(3H)-thione has a density of 1.5±0.1 g/cm3, a boiling point of 208.3±23.0 °C at 760 mmHg, and a vapor pressure of 0.2±0.4 mmHg at 25°C . It also has an enthalpy of vaporization of 44.5±3.0 kJ/mol and a flash point of 79.8±22.6 °C .Scientific Research Applications

Medicinal Chemistry and Pharmacology :

- Inhibition of Dopamine Beta-Hydroxylase : Derivatives like 1-(2-Thienylalkyl)imidazole-2(3H)-thiones and 1-(pyridylmethyl)imidazole-2-thiones have been identified as potent competitive inhibitors of dopamine beta-hydroxylase. This inhibition can potentially reduce blood pressure in hypertensive rats, suggesting a role in the treatment of hypertension (McCarthy et al., 1990); (Ross et al., 1987).

- Anticancer Activity : Certain imidazole derivatives, such as 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones, have shown promising in vitro anticancer activity, exhibiting apoptosis and cell cycle arrest, and presenting potential as new classes of anticancer drugs (Abu Almaaty et al., 2021).

Organic Synthesis and Chemistry :

- Building Blocks for Complex Systems : 2-unsubstituted 1H-imidazole 3-oxides, closely related to 1-Amino-1H-imidazole-2(3H)-thione, are versatile building blocks for complex systems containing the imidazole moiety. These compounds are used in asymmetric reactions, synthesis of room temperature ionic liquids, and biologically active compounds (Mlostoń et al., 2016).

- Synthesis of Functionalized Derivatives : A multicomponent reaction (MCR) strategy has been developed to synthesize variously substituted 1-amino-1H-imidazole-2(3H)-thione derivatives, offering a wide scope and substituent tolerance (Ciccolini et al., 2019).

Materials Science :

- Corrosion Inhibition : Arylamino substituted mercaptoimidazole derivatives, which are structurally similar to 1-Amino-1H-imidazole-2(3H)-thione, have been shown to be effective corrosion inhibitors for carbon steel in acidic media. Their inhibitory efficiency follows a specific order, highlighting their potential in materials protection (Duran et al., 2021).

Safety and Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor .

properties

IUPAC Name |

3-amino-1H-imidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3S/c4-6-2-1-5-3(6)7/h1-2H,4H2,(H,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMXYWAWAIGUHRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=S)N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30414939 | |

| Record name | 1-amino-1H-imidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30414939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Amino-1H-imidazole-2(3H)-thione | |

CAS RN |

117829-35-3 | |

| Record name | 1-amino-1H-imidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30414939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B40440.png)

![1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B40445.png)